molecular formula C19H16N6OS B2523045 N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-26-4

N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2523045
CAS No.: 868967-26-4
M. Wt: 376.44
InChI Key: DZVYPHYTOPMUNO-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazolo[4,3-b]pyridazine core. The compound’s structure includes:

  • A pyridin-2-yl group at the 3-position of the triazolo-pyridazine ring, enhancing aromaticity and hydrogen-bonding capabilities.
  • A sulfanylacetamide side chain linked to the 6-position of the triazolo-pyridazine, with an N-(3-methylphenyl) substituent, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-5-4-6-14(11-13)21-17(26)12-27-18-9-8-16-22-23-19(25(16)24-18)15-7-2-3-10-20-15/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVYPHYTOPMUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a pyridazinyl group , a triazolo ring , and a sulfanyl acetamide moiety , contributing to its diverse biological activities. Its molecular formula is C19H16N6OSC_{19}H_{16}N_{6}OS with a molecular weight of 376.44 g/mol . The intricate architecture allows for multiple interactions with biological targets, making it a subject of interest in drug discovery.

Research indicates that compounds similar to this compound often interact with various biological targets through non-covalent interactions such as hydrogen bonding. This interaction profile suggests potential pharmacological properties including:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cancer progression.
  • Antimicrobial Effects : It shows promise against various pathogens.
  • Anti-inflammatory and Analgesic Properties : Potential for pain relief and reducing inflammation.
  • Antioxidant Effects : Capability to scavenge free radicals .

Anticancer Activity

Recent studies have focused on the anticancer properties of triazolo[4,3-b]pyridazine derivatives. For instance, derivatives tested against 60 cancer cell lines demonstrated significant antiproliferative effects. Compound 4g exhibited an IC50 value of 0.163 μM against c-Met and 0.283 μM against Pim-1 kinases, indicating strong inhibitory activity . Additionally, these compounds induced apoptosis in MCF-7 breast cancer cells by significantly increasing caspase-9 levels and affecting key signaling pathways (PI3K-Akt-mTOR) .

Antimicrobial Activity

Compounds within this class have also shown substantial antimicrobial activity. For example, derivatives have been reported to inhibit the growth of various fungi at low concentrations (5 µg/mL), demonstrating their potential utility in treating fungal infections .

Case Study 1: Dual c-Met/Pim-1 Inhibitors

In a study evaluating dual inhibitors of c-Met and Pim-1 kinases, several triazolo[4,3-b]pyridazine derivatives were synthesized and screened for cytotoxic effects. Compound 4g was particularly noteworthy for its ability to arrest the cell cycle in the S phase and significantly enhance apoptosis compared to controls .

Case Study 2: Antioxidant Properties

Another investigation explored the antioxidant capabilities of related compounds. Results indicated that certain derivatives effectively reduced oxidative stress markers in cellular models, suggesting potential applications in diseases linked to oxidative damage .

Summary of Biological Activities

Biological ActivityEvidence/Findings
AnticancerIC50 values as low as 0.163 μM against c-Met
AntimicrobialEffective against fungal pathogens at ≤5 µg/mL
Anti-inflammatoryPotential modulation of inflammatory pathways
AntioxidantReduction of oxidative stress markers

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide may exhibit significant anticancer properties. For instance:

  • Triazole derivatives have been reported to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth .
  • A study highlighted that certain triazolopyridazine derivatives inhibited the kinase activity of cancer-related enzymes with IC50 values in the low nanomolar range .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial effects:

  • Similar triazole compounds have demonstrated antibacterial activity against a wide range of pathogens, including drug-resistant strains .
  • The presence of the pyridine and triazole rings enhances interaction with microbial targets, potentially leading to the development of new antibiotics .

Anti-inflammatory and Analgesic Effects

The compound may also possess anti-inflammatory and analgesic properties:

  • Research on related compounds has shown efficacy in reducing inflammation and pain through inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : Initial steps include synthesizing pyridazinyl and triazolo intermediates.
  • Coupling Reactions : These intermediates are then coupled with the sulfanyl acetamide group using various reagents such as pyridine derivatives and acylating agents.
  • Optimization : Controlled temperatures and catalysts are often employed to enhance yield and purity during synthesis .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study ReferenceFindings
Mermer et al. (2020)Synthesized quinolone-triazole hybrids showing high antibacterial activity against S. aureus and E. coli .
Yang & Bao (2020)Developed 1,2,4-triazole derivatives with enhanced antimicrobial activities surpassing traditional antibiotics .
Egile et al. (2020)Reported potent inhibition of MET kinase activity by triazolopyridazine derivatives with implications for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents or core rings, impacting their physicochemical and biological properties:

Compound Name Core Structure Substituents/Modifications Synthesis Method Observed Activity/Properties
N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Triazolo[4,3-b]pyridazine - 3-Pyridin-2-yl substituent
- N-(3-methylphenyl) acetamide side chain
Not explicitly detailed in evidence Hypothesized enhanced receptor binding due to pyridinyl group; lipophilicity from methylphenyl
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () 1,2,4-Triazole - 5-Furan-2-yl substituent
- Amino group at 4-position modified via Paal-Knorr condensation
Alkylation of α-chloroacetamides with KOH; Paal-Knorr condensation Demonstrated anti-exudative activity in rat models at tested doses
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide () Triazolo[4,3-b]pyridazine - N-(3,4,5-trifluorophenyl) acetamide side chain Likely similar alkylation route (exact method unspecified) No biological data reported; fluorinated aryl group may enhance metabolic stability

Analysis of Structural and Functional Variations

Core Structure
  • The pyridin-2-yl group in the target compound may facilitate hydrogen bonding with biological targets, whereas the furan-2-yl group in ’s compound provides less electronegativity, possibly reducing binding specificity .
Substituent Effects
  • The amino group in ’s compound, modified via Paal-Knorr condensation, introduces a pyrrolidine-like fragment, which may enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis involves three key stages:

Intermediate preparation : Formation of the triazolo-pyridazine core via cyclization of pyridazine derivatives with hydrazine analogs under reflux conditions (e.g., ethanol, 80–100°C) .

Sulfanyl acetamide coupling : Reaction of the triazolo-pyridazine intermediate with 2-chloroacetamide derivatives using thiourea as a sulfur source in DMF at 60°C .

Functionalization : Introduction of the 3-methylphenyl group via nucleophilic substitution or amide coupling, requiring pH control (7–9) and catalysts like EDCI/HOBt .

  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), reaction time (6–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm, methylphenyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~420–430 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridin-2-yl vs. pyridin-4-yl) affect biological activity?

  • SAR Insights :

  • Pyridin-2-yl : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibition) due to planar geometry .

  • Pyridin-4-yl : Increases solubility but reduces binding affinity in hydrophobic pockets .

    • Case Study : Analogues with pyridin-2-yl showed IC₅₀ values 2–3x lower than pyridin-4-yl derivatives in kinase inhibition assays (Table 1) .

    Table 1 : Comparative Activity of Pyridine Isomers

    SubstituentTarget EnzymeIC₅₀ (nM)Solubility (mg/mL)
    Pyridin-2-ylKinase A12.30.8
    Pyridin-4-ylKinase A28.71.5

Q. What strategies resolve contradictory data on metabolic stability?

  • Problem : Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 45 min vs. 120 min in rat models) .
  • Resolution :

Species-Specific Metabolism : Rat CYP450 isoforms metabolize the compound faster than human isoforms. Cross-species validation is critical .

Prodrug Design : Masking the sulfanyl group with acetylated prodrugs increased t₁/₂ to >180 min in both species .

Computational Modeling : Docking studies identified vulnerable sites (e.g., sulfur atom) for targeted deuteration, reducing metabolic cleavage .

Q. How can computational methods predict off-target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against >500 human targets. Prioritize kinases and GPCRs due to triazolo-pyridazine’s affinity .
  • MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates high specificity) .
    • Validation : In vitro selectivity assays (e.g., KinomeScan) confirmed 85% specificity for Kinase A over related off-targets .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies (e.g., 0.8 vs. 1.2 mg/mL)?

  • Root Causes :

  • pH Dependency : Solubility increases at pH > 7 due to deprotonation of the acetamide group .
  • Polymorphism : Crystalline vs. amorphous forms impact solubility. Use PXRD to confirm phase purity .
    • Mitigation : Standardize testing conditions (pH 7.4 PBS buffer, 25°C) and use sonication for dispersion .

Experimental Design Guidelines

Q. What in vitro assays are optimal for evaluating anticancer activity?

  • Protocol :

Cell Viability : MTT assay on 3–5 cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .

Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .

Migration : Scratch assay to assess anti-metastatic potential .

  • Dosage : 1–50 µM range, with DMSO controls (<0.1% v/v) to avoid solvent toxicity .

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